2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-fluorobenzene under controlled conditions to form 4-(2-fluorophenyl)piperazine.
Acylation: The piperazine derivative is then acylated using an appropriate acylating agent to introduce the acetamide group.
Etherification: The acylated product undergoes etherification with a suitable ethoxy compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: Research focuses on its metabolic pathways and the identification of its metabolites.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with the target site. The compound may modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the acetamide and thiophene groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring and a carboxamide group but differs in the aromatic substitution pattern.
Indole Derivatives: While structurally different, they share similar pharmacological applications.
Uniqueness
The uniqueness of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the specific substitution pattern enhance its potential as a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C19H22FN3O3S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H22FN3O3S/c20-16-5-1-2-6-17(16)22-7-9-23(10-8-22)19(25)14-26-13-18(24)21-12-15-4-3-11-27-15/h1-6,11H,7-10,12-14H2,(H,21,24) |
InChI Key |
IDWBVIJOZJUWCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)COCC(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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